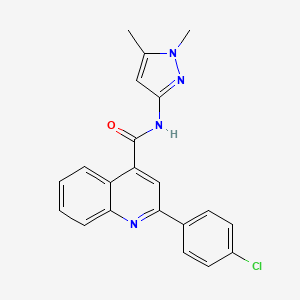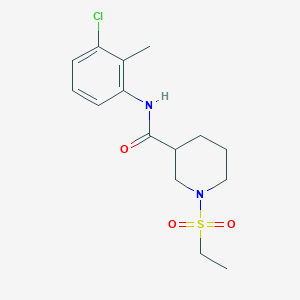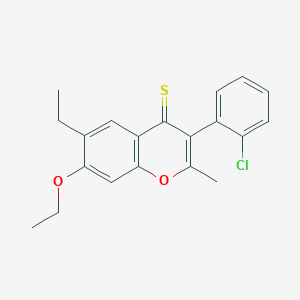![molecular formula C19H11ClFNOS B4652621 3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4652621.png)
3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-fluorophenyl)acrylonitrile
Descripción general
Descripción
3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CHF5074 and has been extensively studied for its therapeutic properties.
Mecanismo De Acción
The mechanism of action of CHF5074 involves the inhibition of gamma-secretase, an enzyme responsible for the production of amyloid-beta. By inhibiting this enzyme, CHF5074 can reduce the production of amyloid-beta, thus preventing the formation of amyloid plaques in the brain. Additionally, this compound has also been shown to reduce the activation of microglia, which are immune cells that become overactive in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CHF5074 have been extensively studied. Studies have shown that this compound can reduce the levels of amyloid-beta in the brain, thus preventing the formation of amyloid plaques. Additionally, CHF5074 has also been shown to reduce the activation of microglia, which can lead to a reduction in inflammation in the brain. These effects make CHF5074 a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using CHF5074 in lab experiments is its specificity for gamma-secretase inhibition. This compound has been shown to selectively inhibit gamma-secretase, without affecting other enzymes in the brain. Additionally, CHF5074 has also been shown to have good bioavailability, making it a potential candidate for drug development. However, one of the limitations of using CHF5074 in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CHF5074. One of the significant directions is the development of CHF5074 as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies can be conducted to understand the mechanism of action of CHF5074 in more detail. Furthermore, the synthesis method of CHF5074 can also be optimized to achieve higher yields and purity. Finally, the potential side effects of CHF5074 can be studied in more detail to ensure its safety for human use.
Conclusion:
In conclusion, 3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-fluorophenyl)acrylonitrile is a chemical compound that has shown promising results in various scientific research applications. This compound has been extensively studied for its potential therapeutic properties and has been shown to inhibit gamma-secretase, reduce the levels of amyloid-beta in the brain, and reduce inflammation. While there are limitations to using CHF5074 in lab experiments, its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative diseases cannot be ignored. Further studies can be conducted to optimize the synthesis method, understand the mechanism of action in more detail, and ensure its safety for human use.
Aplicaciones Científicas De Investigación
CHF5074 has shown promising results in various scientific research applications. One of the significant applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that CHF5074 can inhibit the production of amyloid-beta, a protein that is known to play a crucial role in the development of Alzheimer's disease. Additionally, this compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of other neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)sulfanylfuran-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNOS/c20-15-3-8-18(9-4-15)24-19-10-7-17(23-19)11-14(12-22)13-1-5-16(21)6-2-13/h1-11H/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLOIFKFJQVIRX-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(O2)SC3=CC=C(C=C3)Cl)/C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-(4-fluorophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4652541.png)



![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4652562.png)
![4-{[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4652570.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4652573.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4652574.png)
![methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4652577.png)
![8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B4652580.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4652603.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4652611.png)
![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4652620.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4652628.png)